molecular formula C8H4BrClN2 B1281081 6-Bromo-2-chloroquinoxaline CAS No. 55687-02-0

6-Bromo-2-chloroquinoxaline

Cat. No. B1281081
CAS RN: 55687-02-0
M. Wt: 243.49 g/mol
InChI Key: XDJDRCGDVKTDHY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinoxaline and its derivatives are compounds of interest in the field of medicinal chemistry due to their potential biological activities. These compounds serve as key intermediates in the synthesis of various biologically active molecules. The synthesis and structural analysis of such compounds have been explored in several studies, revealing insights into their chemical behavior and properties .

Synthesis Analysis

The synthesis of 6-bromo-2-chloroquinoxaline derivatives typically involves multi-step reactions, starting from readily available chemicals. For instance, the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation and cyclization process starting from 4-bromoaniline, yielding the product in 48% overall yield . Similarly, the Heck coupling method was employed to prepare 2,6-disubstituted pyridin-3-yl deoxyribonucleosides, demonstrating the versatility of bromo-chloro compounds in cross-coupling reactions . Another study described the efficient preparation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, highlighting its antibacterial potential .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques and crystallographic analysis. For example, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its triclinic system and the presence of stabilizing intermolecular interactions . Additionally, density functional theory (DFT) has been applied to study the molecular structures of related compounds, such as 3-benzyl-6-bromo-2-chloroquinoline, providing a theoretical confirmation of the experimental data .

Chemical Reactions Analysis

The chemical reactivity of 6-bromo-2-chloroquinoxaline derivatives has been explored through various reactions. Palladium-catalyzed cross-coupling reactions have been shown to proceed chemoselectively at the bromine position, while nucleophilic substitutions tend to be unselective . The Skraup reaction has also been utilized to synthesize 6-bromoquinoline, with the influence of oxidants, reaction time, and pH being critical factors for optimizing yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability of the crystal structure . The electrostatic surface potential and frontier molecular orbitals have been investigated using DFT to reveal additional physicochemical properties, such as reactivity and electronic distribution .

Scientific Research Applications

  • Synthetic Chemistry and Material Science

    • 6-Bromo-2-chloroquinoxaline is used in synthetic chemistry, particularly in the Knorr synthesis of quinolinone derivatives. This compound serves as a starting material for various chemical syntheses. For instance, it has been utilized in a study that led to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline from 4-bromoaniline, highlighting its role in facilitating complex chemical reactions and yielding important intermediates in organic synthesis (Wlodarczyk et al., 2011).
  • Biological and Pharmaceutical Research

    • In the domain of biomedical research, derivatives of 6-Bromo-2-chloroquinoxaline have been synthesized and evaluated for their antimicrobial properties. Research indicates that specific derivatives can potentially be used as antimicrobial agents, showcasing the pharmaceutical applications of this compound (Patel et al., 2006).
  • Advanced Material Applications

    • Another interesting application is in the field of materials science, particularly in the development of fluorescent whiteners for polyester fibers. Certain derivatives of 6-Bromo-2-chloroquinoxaline, such as 6-acetamido-2-substituted quinoxalines, have been synthesized and successfully used as disperse dyes and fluorescent whiteners, illustrating the compound's utility in enhancing the properties of textiles and other materials (Rangnekar & Tagdiwala, 1986).
  • Catalysis and Green Chemistry

    • Research also indicates the use of 6-Bromo-2-chloroquinoxaline in facilitating green chemistry processes. For instance, its derivatives are used in electrochemical reactions as part of investigations into the reductive dehalogenation processes, contributing to the development of environmentally friendly chemical reactions (Alwair & Grimshaw, 1973).
  • Medicinal Chemistry

    • In medicinal chemistry, 6-Bromo-2-chloroquinoxaline derivatives have been explored for their potential in treating various diseases. For example, certain derivatives have been evaluated for their antimalarial and antimycobacterial activities, as well as for their interaction with human serotonin receptors. This demonstrates the compound's potential in drug discovery and development (Hu et al., 2002).
  • Chemical Reactions and Mechanism Studies

    • The compound is also instrumental in studying chemical reactions and mechanisms, such as the diazotization process and the formation of various derivatives. These studies provide valuable insights into chemical behavior and reaction pathways, which are crucial for advancing chemical knowledge and applications (Nozoe et al., 1974).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

6-bromo-2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJDRCGDVKTDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506876
Record name 6-Bromo-2-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloroquinoxaline

CAS RN

55687-02-0
Record name 6-Bromo-2-chloroquinoxaline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloroquinoxaline
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URL https://comptox.epa.gov/dashboard/DTXSID60506876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloroquinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6-bromoquinoxalin-2(1H)-one (9.0 g, 40 mmol) was dissolved in POCl3 (50 mL) and DMF (2 mL) was added at RT. The mixture was heated at 50° C. for 2 hours. After completion of the reaction it was cooled to RT and was poured slowly into ice cold water. The mixture was stirred for 30 minutes and then filtered to afford crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Bromo-2-quinoxalinol (631 mg) in POCl3 (6.3 mL) was refluxed for 2 h, then poured onto ice. The solution was neutralized to pH 7 by addition of NH4OH, and the resulting solid collected by filtration. Washing with water and drying in vacuo gave 6-bromo-2-chloroquinoxaline (627 mg, 92%).
Quantity
631 mg
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
XM Zheng, YS Chen, YJ Ban, YJ Wang… - European Journal of …, 2023 - Elsevier
The dysregulation of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin signaling pathway has been implicated in various human cancers, and isoform-selective …
Number of citations: 3 www.sciencedirect.com
D Blakemore - Synthetic methods in drug discovery, 2016 - books.google.com
… We have seen an example of this already in Scheme 1.20 where SMC reaction on the 6-bromo-2-chloroquinoxaline occurred preferentially at the 2-chloro position using Pd (dppf) Cl2 …
Number of citations: 50 books.google.com
BS Gerstenberger - … Methods in Drug Discovery: Volume 1, 2016 - books.google.com
Transition metals play a significant role in drug discovery due to their powerful abilities to affect a vast range of synthetic transformations. 1 In particular, the impact of palladium cross …
Number of citations: 2 books.google.com
J Almond-Thynne, DC Blakemore, DC Pryde… - Chemical …, 2017 - pubs.rsc.org
Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are surveyed. Drawing on data from literature sources as well as bespoke searches of Pfizer's …
Number of citations: 151 pubs.rsc.org
榊原良 - 2020 - kitasato.repo.nii.ac.jp
… 創薬研究の現場からの報告も多く,Pfizer 社から報告された NS5A 阻害 薬の合成では,6-bromo-2-chloroquinoxaline に対して選択的にカップリング反応を行うこと で,キノキサリン 2 位および 6 位へ…
Number of citations: 4 kitasato.repo.nii.ac.jp

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